4-氨基-5-溴烟酸

描述

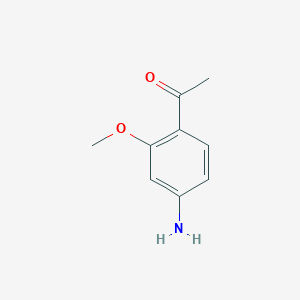

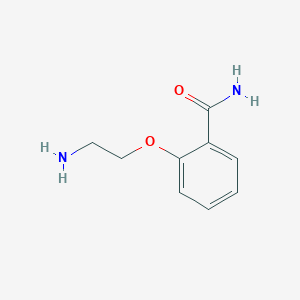

4-Amino-5-bromonicotinic acid is not directly discussed in the provided papers, but it is structurally related to 4-aminonicotinic acid, which is a key synthetic intermediate for therapeutic drugs aimed at treating cardiovascular and cerebrovascular diseases . The presence of a bromine atom at the 5-position on the nicotinic acid ring would likely influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of 4-aminonicotinic acid, which is structurally similar to 4-amino-5-bromonicotinic acid, involves a novel four-step route starting from isoquinoline . The process begins with the oxidation of isoquinoline to yield 3,4-pyridine dicarboxylic acid. This intermediate then undergoes intramolecular dehydration using acetic anhydride to form 3,4-pyridine dicarboxylic anhydride. Subsequent ammonolysis and Hofmann rearrangement reactions introduce the amino group at the C(4) position, resulting in the formation of 4-aminonicotinic acid. The reaction conditions for the ammonolysis and Hofmann rearrangement have been optimized for large-scale production, highlighting the process's suitability for industrial applications due to its low cost, safe operation, and simple separation and purification steps .

Molecular Structure Analysis

While the molecular structure of 4-amino-5-bromonicotinic acid is not directly analyzed in the provided papers, the structural elucidation of related compounds, such as triorganotin derivatives of 4-aminobenzoate, has been reported . These studies involve crystal structure determinations and solid-state vibrational and gamma-emission spectroscopic evidence, which provide insights into the local and overall molecular structure of the compounds. The existence of more than one tin environment suggests different carboxylate coordination modes within these compounds . By analogy, the molecular structure of 4-amino-5-bromonicotinic acid would likely exhibit unique characteristics due to the presence of the bromine substituent.

Chemical Reactions Analysis

The chemical reactions involving 4-aminonicotinic acid derivatives, such as those used in the synthesis of triorganotin esters, indicate that the amino group can participate in various chemical transformations . Although the specific reactions of 4-amino-5-bromonicotinic acid are not detailed in the provided papers, the presence of both amino and bromo substituents would provide reactive sites for further chemical modifications, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-5-bromonicotinic acid can be inferred to some extent from the properties of 4-aminonicotinic acid. The high purity (98% HPLC) of the synthesized 4-aminonicotinic acid suggests that it has well-defined physical properties, which are crucial for its use as a pharmaceutical intermediate . The presence of a bromine atom in 4-amino-5-bromonicotinic acid would affect its physical properties, such as melting point, solubility, and stability, as well as its chemical reactivity, particularly in electrophilic aromatic substitution reactions.

科学研究应用

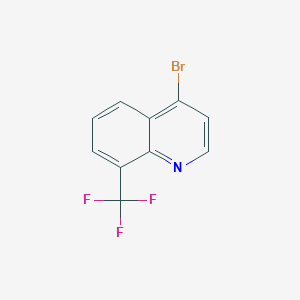

光致发光和微观形态控制

4-氨基-5-溴烟酸衍生物已被用于有机-无机分子基杂化材料的合成。这些材料由于分子内能量转移过程而表现出增强的光物理性质,导致在绿色、红色或蓝色方面具有强烈的发射。对5-溴烟酸的改性允许其整合到二氧化硅基质中,有助于推动光致发光和材料科学中微观形态的控制的进展 (Wang, Yan, & Zhang, 2006)。

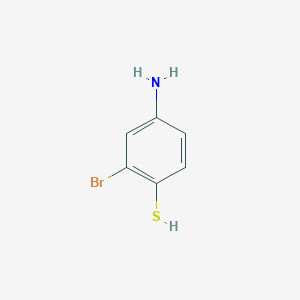

抗菌应用

从5-溴烟酸衍生的化合物的抗菌活性已被探索,展示了这些化合物在药物化学中的潜力。例如,一个特定的衍生物显示出显著的抗菌性能,表明4-氨基-5-溴烟酸在新型抗菌剂开发中的实用性 (Li, 2009)。

晶体结构研究

对5-溴烟酸及其溶剂化合物的晶体结构的研究有助于我们理解分子间相互作用和设计具有期望性质的材料。这些研究揭示了支配这些化合物组装的非共价相互作用,为设计具有特定功能的分子材料提供了基础 (Aakeröy, Beatty, Tremayne, Rowe, & Seaton, 2001)。

烟酸衍生物的合成

4-氨基-5-溴烟酸对于开发高度取代烟酸衍生物合成方法至关重要。这些衍生物在制药和农药领域有应用,展示了4-氨基-5-溴烟酸在合成有机化学中的多功能性 (Kumar, Sawant, Chikhale, Karanjai, & Thomas, 2016)。

安全和危害

属性

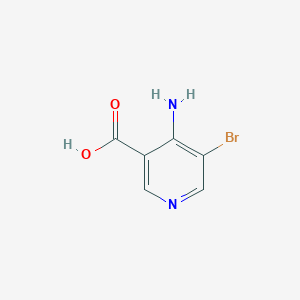

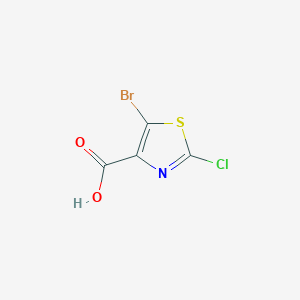

IUPAC Name |

4-amino-5-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWXBQBQGAZHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615664 | |

| Record name | 4-Amino-5-bromopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-bromonicotinic acid | |

CAS RN |

52834-08-9 | |

| Record name | 4-Amino-5-bromopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-bromopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)

![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile](/img/structure/B1287401.png)